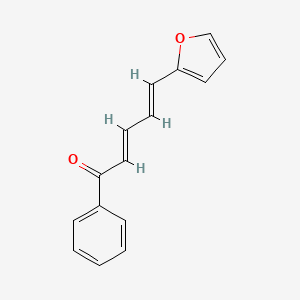

(2E,4E)-5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2E,4E)-5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one is an organic compound characterized by a conjugated system of double bonds and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one typically involves the condensation of furan-2-carbaldehyde with 1-phenyl-1,3-butadiene under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furanones or diketones.

Reduction: Reduction reactions can convert the conjugated double bonds into single bonds, leading to the formation of saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the phenyl group, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be achieved using reagents like sodium methoxide.

Major Products

The major products formed from these reactions include furanones, diketones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E,4E)-5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2E,4E)-5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The conjugated system of double bonds allows for electron delocalization, which can facilitate binding to active sites or influence the compound’s reactivity. Pathways involved may include signal transduction or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

(2E,4E)-5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one: Unique due to its specific conjugated system and furan ring.

Furan-2-carbaldehyde: A precursor in the synthesis of the target compound.

1-Phenyl-1,3-butadiene: Another precursor used in the synthesis.

Uniqueness

The uniqueness of this compound lies in its conjugated system, which imparts distinct electronic properties and reactivity. This makes it valuable for various applications in scientific research and industrial processes.

Biological Activity

(2E,4E)-5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one is a novel organic compound belonging to the class of furan derivatives. Its unique structure, characterized by a conjugated system of double bonds and a furan ring, suggests potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the molecular formula C15H12O2 and a molecular weight of 224.26 g/mol. Its structure allows for significant electron delocalization, which may enhance its interactions with biological macromolecules.

Structural Representation

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H12O2 |

| Molecular Weight | 224.26 g/mol |

| InChI Key | QQNBODTUWUYURK-HINBXAKRSA-N |

| SMILES | O=C(/C=C/C=C/c1occc1)c2ccccc2 |

Biological Activity Overview

Recent studies have highlighted the biological activities of this compound, particularly its inhibitory effects on various enzymes and potential therapeutic applications.

Enzyme Inhibition

- Tyrosinase Inhibition : A study investigated the tyrosinase inhibitory activity of related furan derivatives. The results indicated that compounds similar to this compound exhibited significant inhibition of tyrosinase with IC50 values as low as 0.0433 µM for potent derivatives . The compound's ability to inhibit melanin synthesis suggests its potential use in skin whitening products.

- Monoamine Oxidase (MAO) Inhibition : Another study reported that this compound demonstrated potent and selective inhibition of MAO-B with an inhibition constant (Ki) value of 0.0041 µM . This positions it as a promising candidate for treating neurological disorders associated with MAO activity.

The biological activity of this compound can be attributed to its structural features:

- Electron Delocalization : The conjugated double bonds facilitate interactions with enzyme active sites.

- Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to active sites of enzymes like tyrosinase and MAO-B, influencing their activity through competitive inhibition mechanisms .

Case Study 1: Tyrosinase Inhibition

A series of furan derivatives were synthesized and tested for their ability to inhibit tyrosinase. Among these, one derivative showed remarkable potency compared to standard inhibitors like kojic acid . The study utilized Lineweaver-Burk plots to determine kinetic parameters, confirming mixed inhibition characteristics.

Case Study 2: MAO-B Inhibition

In a detailed investigation involving twelve furanochalcones, this compound was identified as the most potent MAO-B inhibitor . The study included molecular docking analysis that elucidated binding interactions at the enzyme's active site.

Properties

IUPAC Name |

(2E,4E)-5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-15(13-7-2-1-3-8-13)11-5-4-9-14-10-6-12-17-14/h1-12H/b9-4+,11-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNBODTUWUYURK-HINBXAKRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC=CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C=C/C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.